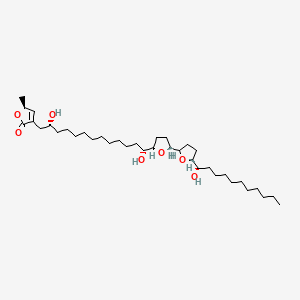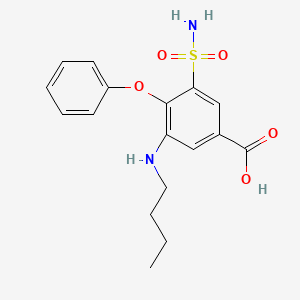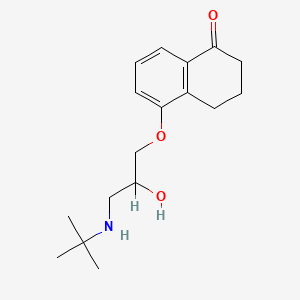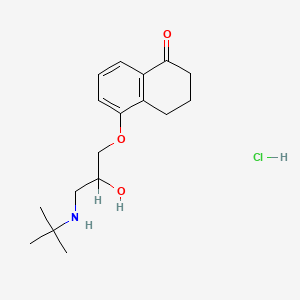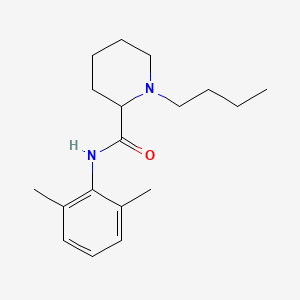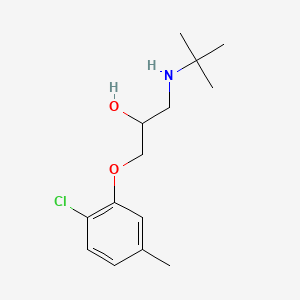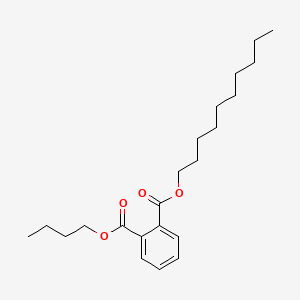
Butyl decyl phthalate
Descripción general
Descripción
Butyl decyl phthalate is a phthalate ester, primarily used as a plasticizer to soften polyvinyl chloride . It is found in various products, including glues, building materials, personal care products, detergents and surfactants, packaging, children’s toys, paints, pharmaceuticals, food products, and textiles .
Synthesis Analysis
Phthalates, including Butyl decyl phthalate, are produced industrially by the acid-catalyzed reaction of phthalic anhydride with excess alcohol . Di-butyl phthalate ester, a similar compound, is prepared by esterification of phthalic anhydride with normal butyl alcohol (n-butanol), in the presence of concentrated sulfuric acid as a catalyst at a temperature range from 120°C to 150 °C .Molecular Structure Analysis
The molecular formula of Butyl decyl phthalate is C22H34O4 . Its molecular weight is 362.5 g/mol . The IUPAC name is 1-O-butyl 2-O-decyl benzene-1,2-dicarboxylate .Chemical Reactions Analysis
Phthalates, including Butyl decyl phthalate, can undergo various reactions. For instance, they can stimulate caspase-3 and LDH activities as well as ROS formation in a concentration and time-dependent manner .Aplicaciones Científicas De Investigación
Plasticizer in Polymer Industry
Butyl decyl phthalate is primarily used as a plasticizer in the polymer industry to enhance the flexibility and workability of plastics. It is one of the phthalic acid esters (PAEs) that are added to polyvinyl chloride (PVC) materials to improve their mechanical properties .
Environmental Health Research
This compound is studied for its role as an endocrine disruptor . Research has shown that chronic exposure to phthalates like Butyl decyl phthalate can adversely affect the endocrine system and the functioning of multiple organs, leading to negative long-term impacts on health .
Ecotoxicology
Butyl decyl phthalate is examined in ecotoxicological studies to understand its behavior, fate, and impact on different environmental matrices. Its presence in the environment has raised concerns due to its potential impacts on ecosystem functioning and public health .
Food Safety Analysis
In the context of food safety, Butyl decyl phthalate is analyzed for its concentration, distribution, and bio-accessibility in food items. Studies assess the dietary exposure of different populations to PAEs in food, which includes Butyl decyl phthalate .
Medical Research
Butyl decyl phthalate is also relevant in medical research, particularly in studies investigating the effects of phthalates on human physiology. For instance, it is associated with the promotion of IL-6 and IL-8 production in human epithelial cells.
Analytical Chemistry
In analytical chemistry, Butyl decyl phthalate is used in the separation processes. It serves as a test compound in chromatography for the development of analytical methods and the calibration of equipment .
Mecanismo De Acción
Target of Action
Butyl decyl phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets hormone-dependent structures within the nervous system . These structures play a crucial role in neurodevelopmental processes .
Mode of Action
Butyl decyl phthalate interacts with these targets by affecting hormone synthesis, transport, and metabolism . This interaction can alter the development and function of the targeted structures, potentially inducing neurological disorders . Phthalates, including butyl decyl phthalate, can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis . They also interfere with nuclear receptors in various neural structures involved in controlling brain functions .
Biochemical Pathways
It’s known that phthalates can induce alterations in various pathways, leading to neurological disorders . More research is needed to fully understand the specific pathways affected by butyl decyl phthalate.
Result of Action
The result of butyl decyl phthalate’s action can be seen in its potential to induce neurological disorders. Associations have been found between neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, decreased masculine behavior, and phthalate exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of butyl decyl phthalate. For instance, the compound’s physical and chemical attributes can significantly impact its environmental fate, transport, and degradation in different natural settings . Furthermore, the compound’s action can be influenced by its presence in various environmental media, raising significant health concerns .
Safety and Hazards
Phthalates, including Butyl decyl phthalate, are hazardous due to their ability to act as endocrine disruptors . They can induce reproductive disorders at various regulatory levels . Chronic exposure to phthalates can adversely influence the endocrine system and functioning of multiple organs . They may be harmful if inhaled, may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, may cause eye irritation, and may be harmful if swallowed .
Direcciones Futuras
Phthalates are being phased out of many products in the United States and European Union due to health concerns . More countries should establish constraints or substitute measures for phthalates to reduce health risks . To understand and treat the adverse effects of phthalates on human health, it is essential to expand the current knowledge concerning their mechanism of action in the organism .
Propiedades
IUPAC Name |
1-O-butyl 2-O-decyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-7-8-9-10-11-14-18-26-22(24)20-16-13-12-15-19(20)21(23)25-17-6-4-2/h12-13,15-16H,3-11,14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMAFLHPUNGKOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052600 | |
| Record name | Butyl decyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl decyl phthalate | |
CAS RN |
89-19-0 | |
| Record name | Butyl decyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl decyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Plasticizer BDP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl decyl phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl decyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL DECYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1O5S7879S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



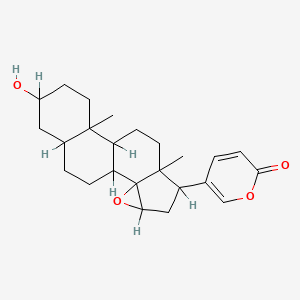


![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)
![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)
